5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Description
5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a complex organic compound that features a combination of sulfonyl, pyrrolidinyl, and oxadiazole groups
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O3S/c20-14-6-8-15(9-7-14)30(27,28)26-10-2-5-16(26)18-24-17(25-29-18)12-3-1-4-13(11-12)19(21,22)23/h1,3-4,6-9,11,16H,2,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSQTZSAHLQYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a sulfonyl chloride intermediate, which is then reacted with a pyrrolidine derivative. The final step often involves the formation of the oxadiazole ring through a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Oxadiazole Ring Formation
The 1,2,4-oxadiazole core is typically synthesized via cyclization of amidoxime intermediates. A novel microwave-assisted protocol using silica gel as a solid support has been reported for oxadiazole formation . Key steps include:
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Intermediate Preparation : Benzamidoximes are synthesized from substituted benzonitriles (e.g., 26a–b ) via treatment with hydroxylamine hydrochloride and potassium carbonate in ethanol under reflux .
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Cyclization : Amidoximes react with carboxylic acid derivatives (e.g., activated esters) under microwave irradiation to form the oxadiazole ring .
Functionalization of the Pyrrolidine Moiety
The pyrrolidine ring with a 4-chlorobenzenesulfonyl group is introduced via nucleophilic substitution or coupling reactions. For example:
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Sulfonylation : Pyrrolidine derivatives react with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group .
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Stereochemical Control : The stereochemistry of the pyrrolidine substituent is critical for biological activity and is controlled during the substitution step .
Trifluoromethylphenyl Group Incorporation
The 3-(trifluoromethyl)phenyl group is introduced via:
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Suzuki–Miyaura Coupling : Aryl boronic acids react with halogenated oxadiazole precursors in the presence of a palladium catalyst .
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Direct Substitution : Electrophilic aromatic substitution using trifluoromethyl-containing reagents under acidic conditions .
Table 1: Key Synthetic Steps and Conditions
Hydrolytic Stability
The 1,2,4-oxadiazole ring is stable under physiological conditions but undergoes hydrolysis in strongly acidic or basic media :
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Acidic Hydrolysis : Cleavage of the oxadiazole ring to form carboxylic acids and amidoximes .
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Basic Hydrolysis : Degradation to nitriles and urea derivatives .
Electrophilic Substitution
The 3-(trifluoromethyl)phenyl group directs electrophilic attacks to the meta-position, though steric hindrance from the trifluoromethyl group limits reactivity .
Reductive Pathways
The sulfonyl group is resistant to reduction, but the oxadiazole ring can be reduced under catalytic hydrogenation (H₂/Pd-C) to form diamines .
Biological Activity and Functionalization
While beyond direct chemical reactions, the compound’s bioactivity is influenced by:
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GPBAR1 Agonism : The oxadiazole-pyrrolidine scaffold shows high selectivity for G-protein bile acid receptor 1 (GPBAR1), with urea derivatives enhancing binding affinity .
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Antimycobacterial Activity : Analogous nitroheterocycles exhibit activity against Mycobacterium tuberculosis (MIC ~5–10 μM) .
Challenges and Optimization
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Regioselectivity : Competing pathways during oxadiazole cyclization require precise control of reaction conditions .
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Solubility : The trifluoromethyl and sulfonyl groups reduce aqueous solubility, necessitating formulation with co-solvents .
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Scale-Up : Microwave-assisted synthesis, while efficient, poses challenges for industrial-scale production .
Scientific Research Applications
5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole
- 5-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazole
Uniqueness
The uniqueness of 5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is part of the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a pyrrolidine ring , a chlorobenzenesulfonyl group , and an oxadiazole ring . These structural features contribute to its unique reactivity and biological properties.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms of action, particularly in anticancer therapies. The mechanisms include:
- Inhibition of Enzymatic Activity : Oxadiazole derivatives can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .
- Interaction with Nucleic Acids : These compounds may selectively bind to nucleic acids, disrupting essential cellular processes .
- Modulation of Growth Factors : They can interfere with growth factor signaling pathways that are often upregulated in cancerous tissues .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : Studies have shown that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications to the oxadiazole structure have led to enhanced activity against breast and lung cancer cells .
- Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .
- Anti-inflammatory Effects : Some studies report that oxadiazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of similar oxadiazole compounds:
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
A study focused on a series of 1,3,4-oxadiazole derivatives highlighted their anticancer potential. The derivatives were tested on different cancer cell lines, revealing IC50 values indicating potent cytotoxicity. For example, one derivative showed an IC50 value as low as 0.63 µM against a breast cancer cell line, significantly lower than standard reference compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
